![molecular formula C15H16FNO B13461995 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline is an organic compound that features a fluorine atom, an aniline group, and a phenoxy group with an isopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce aniline derivatives.
Applications De Recherche Scientifique
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the aniline group can participate in hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroaniline: Similar in structure but lacks the phenoxy and isopropyl groups.
5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of a phenoxy group.
3-Fluoro-4-isopropylaniline: Similar but with different substitution patterns.
Uniqueness
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline is unique due to the combination of its fluorine, phenoxy, and isopropyl groups. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C15H16FNO |
|---|---|
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
3-fluoro-5-(3-propan-2-ylphenoxy)aniline |
InChI |
InChI=1S/C15H16FNO/c1-10(2)11-4-3-5-14(6-11)18-15-8-12(16)7-13(17)9-15/h3-10H,17H2,1-2H3 |
Clé InChI |
HCBLIVUDRIWUNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OC2=CC(=CC(=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




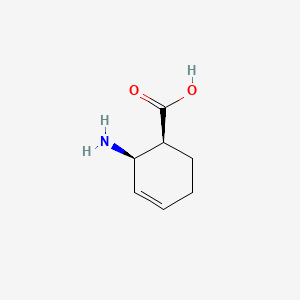
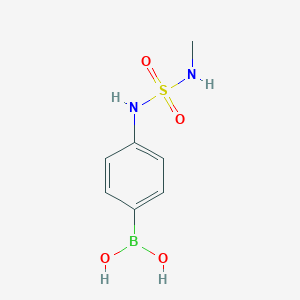
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
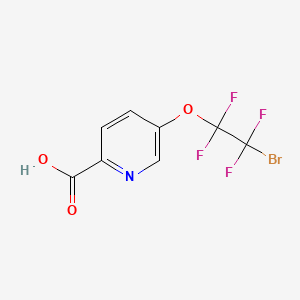

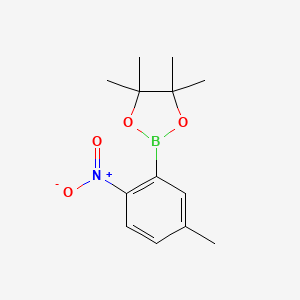


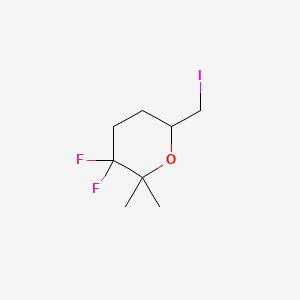
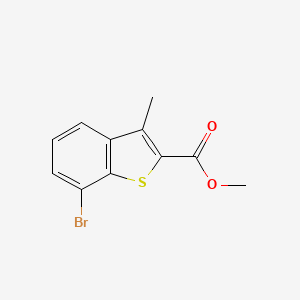

![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
